molecular formula C14H15ClN2O2 B2984790 (4-Amino-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone hydrochloride CAS No. 2155855-10-8

(4-Amino-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone hydrochloride

Cat. No.: B2984790
CAS No.: 2155855-10-8
M. Wt: 278.74
InChI Key: ZBYCARJVEOLZDJ-UHFFFAOYSA-N
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Description

(4-Amino-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the furan ring through a series of condensation and cyclization reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The process may also involve purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

(4-Amino-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Amino-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline core structure.

    Furan derivatives: Compounds such as furfural and furan-2-carboxylic acid have similar furan rings.

Uniqueness

What sets (4-Amino-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone hydrochloride apart is the combination of the quinoline and furan rings in a single molecule. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-amino-3,4-dihydro-2H-quinolin-1-yl)-(furan-2-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2.ClH/c15-11-7-8-16(12-5-2-1-4-10(11)12)14(17)13-6-3-9-18-13;/h1-6,9,11H,7-8,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYCARJVEOLZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2C1N)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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